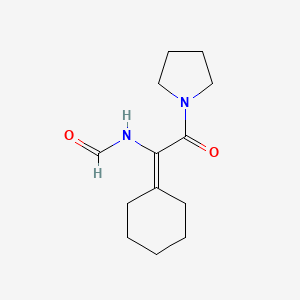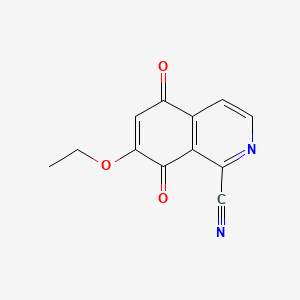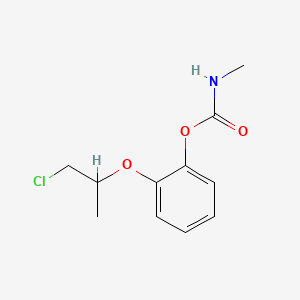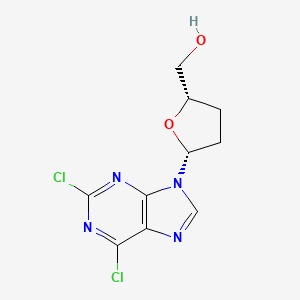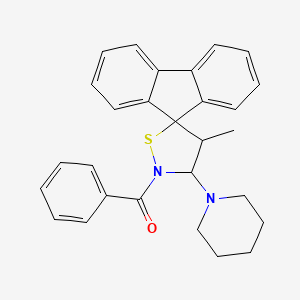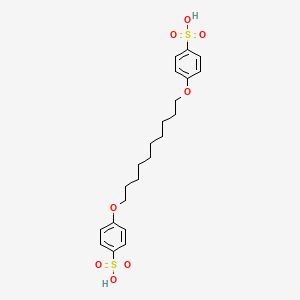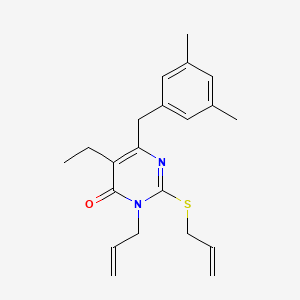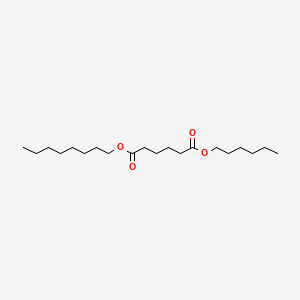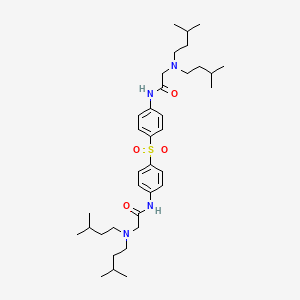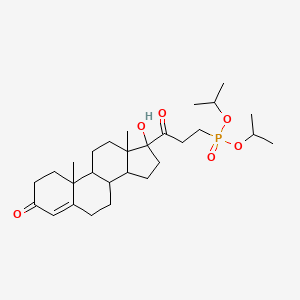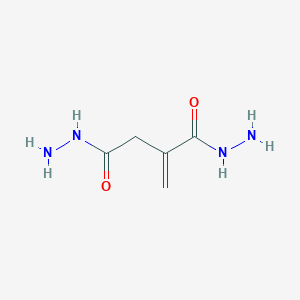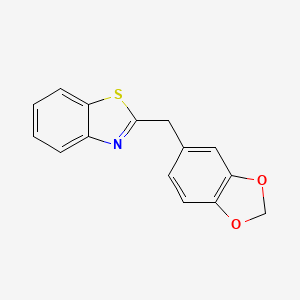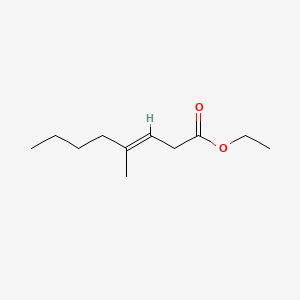
Ethyl (E)-4-methyl-oct-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-methyl-oct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industries. This particular ester is derived from the reaction between an alcohol and a carboxylic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (E)-4-methyl-oct-3-enoate can be synthesized through various esterification methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous as it can be performed under milder conditions and is suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This helps in maintaining the reaction equilibrium and improving yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out at elevated temperatures to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl (E)-4-methyl-oct-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl (E)-4-methyl-oct-3-enoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. These compounds share similar chemical properties but differ in their molecular structures and, consequently, their physical properties and applications. For example:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Ethyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl hexanoate: Has a fruity odor and is used in the fragrance industry .
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
85554-67-2 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl (E)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
Clave InChI |
XHNOQRNNBVTOCM-CSKARUKUSA-N |
SMILES isomérico |
CCCC/C(=C/CC(=O)OCC)/C |
SMILES canónico |
CCCCC(=CCC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


